molecular formula C18H13Cl2N3OS2 B5250880 (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

(2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B5250880
M. Wt: 422.4 g/mol
InChI Key: PQLODYIKWVTRIZ-MDZDMXLPSA-N
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Description

(2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dichlorobenzyl group, and a phenylprop-2-enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Dichlorobenzyl Group: The thiadiazole-2-thiol is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole.

    Formation of the Phenylprop-2-enamide Moiety: The final step involves the reaction of 5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole with cinnamoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding single-bonded phenylpropyl derivative.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Industry

    Agriculture: It can be explored as a pesticide or herbicide due to its potential biological activities.

    Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial or fungal cell wall synthesis, leading to cell death.

    Inducing Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic pathways.

    Disrupting Membrane Integrity: The compound may disrupt the integrity of cell membranes, leading to leakage of cellular contents and cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
  • (2E)-N-{5-[(2,5-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
  • (2E)-N-{5-[(2,6-dichlorophenyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Uniqueness

The uniqueness of (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,6-dichlorobenzyl group and the phenylprop-2-enamide moiety contributes to its unique properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLODYIKWVTRIZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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